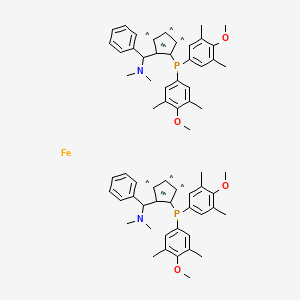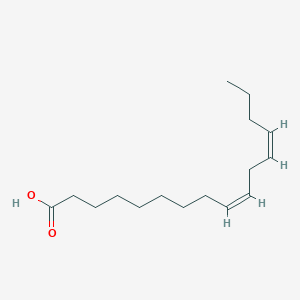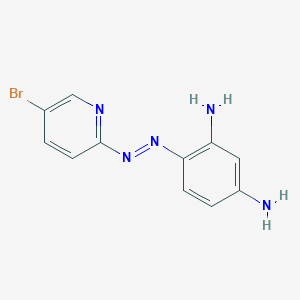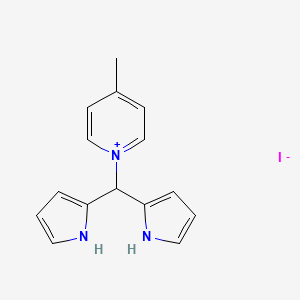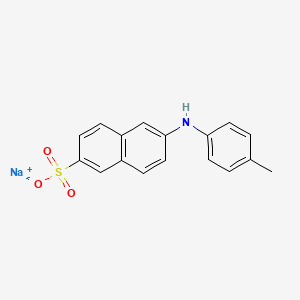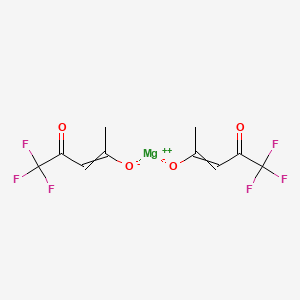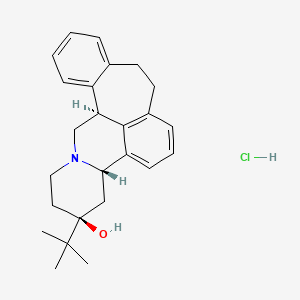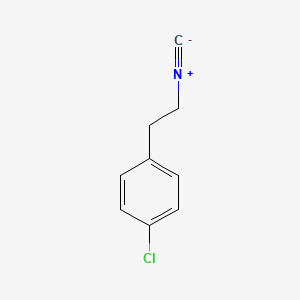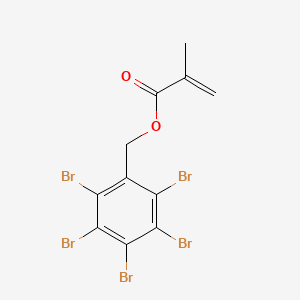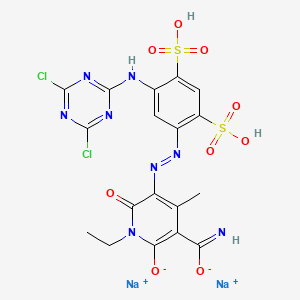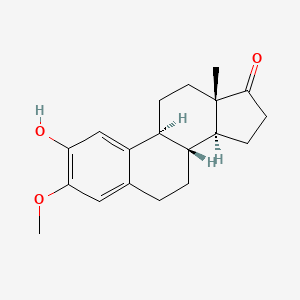
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-
Vue d'ensemble
Description
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- (E1,3,5(10)-17-OH-3-Me) is a naturally occurring steroidal compound found in a variety of plants and animals. It is an important intermediate in the biosynthesis of estrogens and androgens, and has been studied for its potential therapeutic effects in the treatment of various diseases.
Applications De Recherche Scientifique
Environmental Impact of Estrogenic Compounds
Environmental estrogens like "Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-" have been studied for their ability to mimic natural estrogens and impact wildlife and ecosystems. Cummings (1997) highlights the physiological effects of estrogens, particularly focusing on methoxychlor, an environmental estrogen that, upon metabolism, produces estrogenic compounds affecting fertility and development in wildlife. This research underscores the potential hazards of environmental estrogens to reproductive health and development (Cummings, 1997).
Antitumor and Antiangiogenic Effects
The antitumor and antiangiogenic properties of estrogen metabolites, such as 2-methoxyestradiol derived from the metabolism of estrogenic compounds, have been extensively studied. Zhu and Conney (1998) review the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, suggesting its potential protective effect against estrogen-induced cancers in target organs. The discussion includes the need for further research to evaluate the modulation of 2-methoxyestradiol formation on estrogen-induced carcinogenesis (Zhu & Conney, 1998).
Mechanisms of Estrogen Action
Understanding the mechanisms of estrogen action, including the role of estrogen receptors in pro-oxidative and anti-oxidative actions, is crucial for therapeutic applications. Kumar et al. (2010) emphasize the dual role of estrogens as both pro-oxidants and antioxidants, dependent on cellular context, estrogen receptor types, and specific hormonal responses. This insight is vital for leveraging estrogenic compounds in treating diseases related to oxidative stress and hormonal imbalance (Kumar et al., 2010).
Propriétés
IUPAC Name |
(8R,9S,13S,14S)-2-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-17(22-2)16(20)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCPNMOFBUWYTP-QPWUGHHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



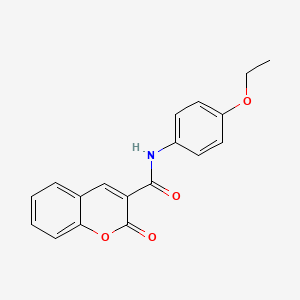
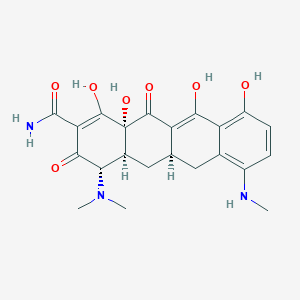
![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)
